molecular formula C12H12BrN3O B14916935 n-(2-(1h-Imidazol-1-yl)ethyl)-2-bromobenzamide

n-(2-(1h-Imidazol-1-yl)ethyl)-2-bromobenzamide

Cat. No.: B14916935
M. Wt: 294.15 g/mol
InChI Key: IBQPJODYAXHNBO-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-1-yl)ethyl)-2-bromobenzamide is a compound that features an imidazole ring, a bromobenzamide moiety, and an ethyl linker. Imidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry . The presence of the bromine atom in the benzamide ring can significantly influence the compound’s reactivity and biological properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-Imidazol-1-yl)ethyl)-2-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . Additionally, the bromobenzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-Imidazol-1-yl)ethyl)-2-bromobenzamide is unique due to the presence of both the imidazole ring and the bromobenzamide moiety, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

2-bromo-N-(2-imidazol-1-ylethyl)benzamide

InChI

InChI=1S/C12H12BrN3O/c13-11-4-2-1-3-10(11)12(17)15-6-8-16-7-5-14-9-16/h1-5,7,9H,6,8H2,(H,15,17)

InChI Key

IBQPJODYAXHNBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2)Br

Origin of Product

United States

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